Cas no 24269-96-3 (GRK2 Inhibitor 1)

GRK2 Inhibitor 1 化学的及び物理的性質
名前と識別子
-
- 5-[2-(5-Nitro-2-furanyl)ethenyl]-2-furancarboxylic Acid Methyl Ester
- ^B-ADRENERGIC RECEPTOR KINASE1 INHIBITOR
- GRK2 Inhibitor 1
- MS-23707
- methyl 5-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate
- Methyl (E)-5-(2-(5-nitrofuran-2-yl)vinyl)furan-2-carboxylate
- AKOS040746867
- 18873-34-2
- HY-123538
- CS-0082958
- (E)-5-[2-(5-Nitro-2-furyl)vinyl]-2-furoic Acid
- GLXC-04407
- Methyl 5-[2-(5-nitro-2-furyl)vinyl]furan-2-furoate
- methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate
- BDBM50113255
- 5-[2-(5-Nitro-furan-2-yl)-vinyl]-furan-2-carboxylic acid methyl ester
- (E)-Methyl 5-(2-(5-nitrofuran-2-yl)vinyl)furan-2-carboxylate
- Methyl 5-[2-(5-nitro-2-furyl)vinyl]-2-furoate
- betaARK1 Inhibitor
- CHEMBL68409
- beta ARK1 Inhibitor
- 24269-96-3
- GRK2 Inhibitor
- beta-Adrenergic Receptor Kinase1 Inhibitor
- J-015426
- G71577
-
- インチ: InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+
- InChIKey: YDJPHSNZGRVPCK-NSCUHMNNSA-N
- ほほえんだ: O=C(C1=CC=C(/C=C/C2=CC=C([N+]([O-])=O)O2)O1)OC
計算された属性
- せいみつぶんしりょう: 263.04297
- どういたいしつりょう: 263.04298701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 98.4Ų
じっけんとくせい
- 色と性状: Solid powder
- PSA: 95.72
- かんど: Light Sensitive
GRK2 Inhibitor 1 セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
GRK2 Inhibitor 1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-221268-5mg |
βARK1 Inhibitor, |
24269-96-3 | ≥97% | 5mg |
¥1790.00 | 2023-09-05 | |
TRC | N493870-50mg |
5-[2-(5-Nitro-2-furanyl)ethenyl]-2-furancarboxylic Acid Methyl Ester |
24269-96-3 | 50mg |
$ 930.00 | 2023-09-06 | ||
MedChemExpress | HY-123538-10mg |
GRK2 Inhibitor 1 |
24269-96-3 | 98.03% | 10mg |
¥2500 | 2024-04-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221268-5 mg |
βARK1 Inhibitor, |
24269-96-3 | ≥97% | 5mg |
¥1,790.00 | 2023-07-11 | |
A2B Chem LLC | AF63025-100mg |
5-[2-(5-Nitro-2-furanyl)ethenyl]-2-furancarboxylic Acid Methyl Ester |
24269-96-3 | 98% | 100mg |
$1080.00 | 2023-12-31 | |
A2B Chem LLC | AF63025-5mg |
5-[2-(5-Nitro-2-furanyl)ethenyl]-2-furancarboxylic Acid Methyl Ester |
24269-96-3 | ≥95% (mixture of isomers) | 5mg |
$128.00 | 2024-04-20 | |
Chemenu | CM697752-50mg |
methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate |
24269-96-3 | 95%+ | 50mg |
$1320 | 2024-07-28 | |
Chemenu | CM697752-10mg |
methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate |
24269-96-3 | 95%+ | 10mg |
$410 | 2024-07-28 | |
MedChemExpress | HY-123538-5mg |
GRK2 Inhibitor 1 |
24269-96-3 | 98.03% | 5mg |
¥1500 | 2024-04-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64452-25mg |
βARK1 Inhibitor |
24269-96-3 | 98% | 25mg |
¥6912.00 | 2023-09-09 |
GRK2 Inhibitor 1 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
GRK2 Inhibitor 1に関する追加情報
Recent Advances in GRK2 Inhibitor 1 (24269-96-3): A Comprehensive Research Brief
G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target in various diseases, including cardiovascular disorders, cancer, and inflammatory conditions. The small molecule inhibitor GRK2 Inhibitor 1 (CAS: 24269-96-3) has garnered significant attention due to its potential to modulate GRK2 activity. This research brief synthesizes the latest findings on this compound, focusing on its mechanism of action, therapeutic applications, and recent preclinical and clinical advancements.
Recent studies have elucidated the structural basis of GRK2 inhibition by GRK2 Inhibitor 1. X-ray crystallography and molecular dynamics simulations reveal that the compound binds to the active site of GRK2, competitively inhibiting its kinase activity. This interaction prevents the phosphorylation of G protein-coupled receptors (GPCRs), thereby modulating downstream signaling pathways. Notably, GRK2 Inhibitor 1 exhibits high selectivity for GRK2 over other kinases, minimizing off-target effects.
In cardiovascular research, GRK2 Inhibitor 1 has shown promise in mitigating heart failure progression. A 2023 study demonstrated that the compound improves cardiac function in animal models by reducing GRK2-mediated β-adrenergic receptor desensitization. These findings suggest potential applications in treating heart failure with reduced ejection fraction (HFrEF). Additionally, the inhibitor's anti-inflammatory properties are being explored in models of rheumatoid arthritis, where GRK2 overexpression contributes to disease pathogenesis.
Pharmacokinetic studies of GRK2 Inhibitor 1 have revealed favorable absorption and distribution profiles, with good blood-brain barrier penetration in rodent models. However, recent investigations highlight the need for optimized formulations to address its relatively short half-life. Novel delivery systems, including nanoparticle carriers, are under development to enhance the compound's bioavailability and therapeutic efficacy.
The compound's potential in oncology is another active area of investigation. Preliminary data indicate that GRK2 Inhibitor 1 may disrupt tumor microenvironment signaling in certain cancers, particularly those driven by GPCR pathways. Ongoing phase I clinical trials are evaluating its safety profile in healthy volunteers, with results expected to inform future therapeutic applications.
While GRK2 Inhibitor 1 represents a significant advancement in targeted therapy, challenges remain in its clinical translation. Researchers are actively working to address issues of potency, selectivity, and long-term safety. The coming years will likely see continued refinement of this compound and related analogs, potentially leading to novel treatments for a range of GRK2-associated disorders.
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